molecular formula C8H12O2 B14462942 9-Oxabicyclo[4.2.1]nonan-7-one CAS No. 66928-63-0

9-Oxabicyclo[4.2.1]nonan-7-one

Cat. No.: B14462942
CAS No.: 66928-63-0
M. Wt: 140.18 g/mol
InChI Key: DWIQXYLATARECE-UHFFFAOYSA-N
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Description

9-Oxabicyclo[421]nonan-7-one is a bicyclic ether compound with the molecular formula C8H12O2 It is characterized by a unique structure that includes an oxygen atom bridging two carbon atoms, forming a bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxabicyclo[4.2.1]nonan-7-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the intramolecular cyclization of a suitable diol or hydroxy ketone. For example, the cyclization of 1,5-hexadiene-3,4-diol under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

9-Oxabicyclo[4.2.1]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used under appropriate conditions.

Major Products

    Oxidation: Major products include ketones and carboxylic acids.

    Reduction: Major products include alcohols.

    Substitution: Major products depend on the nucleophile used but can include halogenated compounds or other substituted derivatives.

Scientific Research Applications

9-Oxabicyclo[4.2.1]nonan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Oxabicyclo[4.2.1]nonan-7-one in biological systems involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure allows for unique interactions with these targets, potentially leading to changes in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxabicyclo[4.2.1]nonan-7-one is unique due to its specific ring structure and the position of the oxygen atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

66928-63-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

9-oxabicyclo[4.2.1]nonan-7-one

InChI

InChI=1S/C8H12O2/c9-7-5-6-3-1-2-4-8(7)10-6/h6,8H,1-5H2

InChI Key

DWIQXYLATARECE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(=O)CC(C1)O2

Origin of Product

United States

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